
3-(piperidin-4-yl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperidin-4-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
GABA Receptor Research
3-(4-Piperidyl)-5-isoxazolamine and its analogs have been extensively studied for their interactions with GABA receptors. Frølund et al. (1995) reported that 5-(4-Piperidyl)isoxazol-3-ol (4-PIOL), a structural analog of 3-(4-Piperidyl)-5-isoxazolamine, is a low-efficacy partial GABAA agonist. This finding is significant for understanding the modulation of GABAA receptors, which are critical in mediating inhibitory synaptic transmission in the central nervous system (Frølund et al., 1995).
Insecticide Development
Research by Liu et al. (2015) focused on using 3-(4-Piperidyl)-5-isoxazolamine analogs for developing insecticides. They studied their antagonistic interactions with insect GABA receptors, providing insights into designing novel insecticides targeting these receptors (Liu et al., 2015).
Tuberculosis Treatment
In the search for new anti-tuberculosis agents, Rakesh et al. (2009) explored the structure-activity relationship of isoxazoline esters, which include compounds related to 3-(4-Piperidyl)-5-isoxazolamine. They found that certain modifications of the isoxazoline core can lead to significant anti-tuberculosis activity, highlighting the potential of these compounds in tuberculosis treatment (Rakesh et al., 2009).
Anti-Fibrinolytic Agents
Schmidt et al. (2017) discovered that derivatives of 5-(4-Piperidyl)isoxazol-3-ol, which is related to 3-(4-Piperidyl)-5-isoxazolamine, can be effective anti-fibrinolytic plasmin inhibitors. This research contributes to the development of drugs to reduce hemorrhage by inhibiting fibrinolysis (Schmidt et al., 2017).
Anticancer Research
Badiger et al. (2022) synthesized derivatives of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, which include structures similar to 3-(4-Piperidyl)-5-isoxazolamine. They evaluated these compounds for their anticancer properties, particularly against lung cancer cells, demonstrating the potential of isoxazoline derivatives in cancer therapy (Badiger et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-piperidin-4-yl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWUIZHSUBPCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)

![2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B3011566.png)
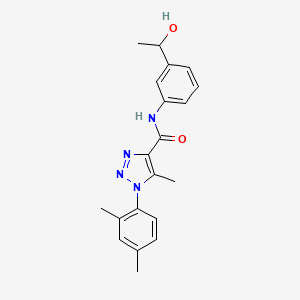
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)
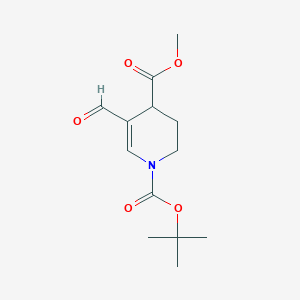

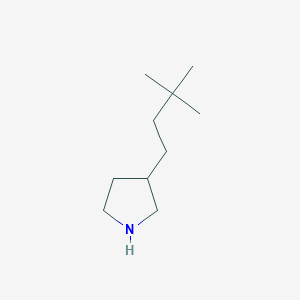

![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)
![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)
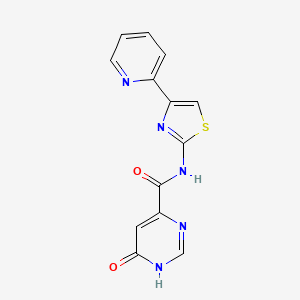
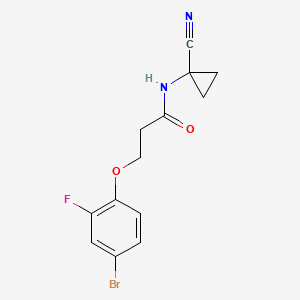
![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)
